molecular formula C7H7ClO2 B3055468 5-Chloro-2-(hydroxymethyl)phenol CAS No. 64917-81-3

5-Chloro-2-(hydroxymethyl)phenol

Cat. No.: B3055468
CAS No.: 64917-81-3
M. Wt: 158.58 g/mol
InChI Key: NEPPSDXLISKMNU-UHFFFAOYSA-N
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Description

5-Chloro-2-(hydroxymethyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by a hydroxymethyl group (-CH₂OH) and a chlorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the chlorination of 2-(hydroxymethyl)phenol. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2-(hydroxymethyl)phenol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group (-CH₃). Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products:

    Oxidation: 5-Chloro-2-formylphenol or 5-Chloro-2-carboxyphenol.

    Reduction: 5-Chloro-2-methylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-2-(hydroxymethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new antimicrobial agents.

Medicine: this compound is investigated for its potential therapeutic applications, including its use as an active ingredient in antiseptic formulations.

Industry: In industrial applications, this compound is used in the production of resins, plastics, and coatings. It is valued for its chemical stability and reactivity, which make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(hydroxymethyl)phenol involves its interaction with cellular components. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis and death. The hydroxymethyl group enhances its solubility and facilitates its penetration into microbial cells. The chlorine atom contributes to its antimicrobial activity by increasing its reactivity with cellular targets.

Comparison with Similar Compounds

    2-(Hydroxymethyl)phenol: Lacks the chlorine atom, resulting in different reactivity and applications.

    4-Chloro-2-(hydroxymethyl)phenol: Chlorine atom is positioned differently, affecting its chemical properties and biological activity.

    5-Bromo-2-(hydroxymethyl)phenol: Bromine atom instead of chlorine, leading to variations in reactivity and antimicrobial efficacy.

Uniqueness: 5-Chloro-2-(hydroxymethyl)phenol is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. This compound’s combination of a hydroxymethyl group and a chlorine atom provides a balance of solubility and reactivity, making it suitable for diverse applications in research and industry.

Properties

IUPAC Name

5-chloro-2-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPPSDXLISKMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40316213
Record name 5-chloro-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64917-81-3
Record name NSC300883
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-chloro salicylic acid (10.0 g, 58.0 mmol) in THF (150 mL) was treated with LAH (1.5 equivalent) at reflux for 2 h. After cooling to ambient temperature, the reaction solution was quenched by 1 N NaHSO4 solution (200 mL), and then extracted with ether (300 mL). After separation, the organic layer was dried over anhydrous MgSO4, filtered and concentrated. The dried crude product 25 (7.5 g, 81%) was obtained as a gray solid, and was pure enough for use without further purification.
Quantity
10 g
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0 (± 1) mol
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reactant
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150 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

BH3 (1M in THF, 359 mL) was added into a solution of 4-chloro-2-hydroxybenzoic acid (20.63 g, 0.12 mmol) in THF (40 mL) drop wise at 0° C. After which, the mixture was stirred at r.t. overnight. Extracted with EA twice, and washed the organic phase with brine and dried with anhydrous Na2SO4, concentrated to give the title compound (12 g, 63%). 1H NMR (400 MHz, DMSO-d6): δ 4.42 (2H, s), 4.97-5.06 (1H, m), 6.77 (1H, d, J=2.0 Hz), 6.82 (1H, dd, J=2.0 Hz, 8.0 Hz), 7.27 (1H, d, J=8.4 Hz), 9.85 (1H, s).
Quantity
20.63 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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40 mL
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Reaction Step One
Yield
63%

Synthesis routes and methods III

Procedure details

To a solution of lithium aluminum hydride (1.1 g) in THF (50 ml), methyl 4-chloro-2-hydroxybenzoate (5.38 g; prepared in Reference Example 46.) in THF (50 ml) was added dropwise in a stream of argon at 0° C. After the solution was warmed to at room temperature, the solution was stirred for 30 minutes. To the reaction mixture, water was added. The mixture was extracted with mixture solution of ether-AcOEt, washed, dried over and concentrated under the reduced pressure. The residue was recrystallized from mixture solution of hexane-AcOEt to give the title compound (3.92 g) having the following physical data.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5.38 g
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reactant
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Quantity
50 mL
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50 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To 7 g of LiAlH4 in 200 ml of THF is added portionwise 15 g of 4-chlorosalicylic acid. The resulting mixture is heated under reflux for one hour, cooled and stirred at room temperature for 21 hours. Water (7 ml) in THF (50 ml) is added dropwise, followed by 1N hydrochloric acid (250 ml), concentrated hydrochloric acid (50 ml) and ethyl acetate (200 ml). After filtration on a pad of celite the two layers are separated, the organic layer washed with brine, dried over magnesium sulfate, concentrated. The brown oil is dissolved in iso-propyl ether and filtered on a short column of silica gel. After concentration the solid is crystallized in cyclohexane, filtered, washed and dried to give 4-chloro-2-hydroxy-benzylalcohol as a white solid (9.7 g, 70% yield) C7H7ClO2 MS (M+) m/z: 158, 160, Cl pattern.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15 g
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reactant
Reaction Step One
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Quantity
200 mL
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Reaction Step One
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7 mL
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50 mL
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250 mL
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50 mL
Type
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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